Fluxapyroxad-N-desmethyl (CAS 2056235-52-8), also known as M700F008, is the primary N-demethylated metabolite of the widely used succinate dehydrogenase inhibitor (SDHI) fungicide, Fluxapyroxad. It is formed in plants, soil, and mammalian systems through the removal of the methyl group from the pyrazole ring of the parent compound. The principal utility of high-purity Fluxapyroxad-N-desmethyl is as a certified reference material for analytical chromatography, essential for environmental monitoring, food safety analysis, and metabolism studies investigating the fate of the parent fungicide.
Substituting Fluxapyroxad-N-desmethyl with its parent compound, Fluxapyroxad, or other SDHI fungicides is unviable for its primary applications. For regulatory analysis of food and environmental samples, specific quantification of individual metabolites is often required to accurately assess total residue levels and conduct consumer risk assessments. Analytical methods, such as UPLC-MS/MS, are designed to resolve the parent compound from its metabolites, which exhibit distinct retention times and mass-to-charge ratios. Using the parent compound as a reference would prevent the accurate quantification of the N-desmethyl metabolite, leading to non-compliant and invalid analytical results. Therefore, for any study requiring the specific tracking or quantification of this metabolite, procurement of the certified standard is mandatory.
In UPLC-MS/MS methods developed for residue analysis in complex matrices like peanuts, Fluxapyroxad-N-desmethyl (M700F008) is baseline-separated from its parent compound. Under typical reversed-phase conditions, Fluxapyroxad-N-desmethyl elutes earlier with a retention time of 2.43 minutes, compared to 2.55 minutes for Fluxapyroxad. This clear separation is fundamental to its function as an analytical standard, enabling distinct and unambiguous quantification.
| Evidence Dimension | UPLC Retention Time |
| Target Compound Data | 2.43 min |
| Comparator Or Baseline | Fluxapyroxad (Parent): 2.55 min |
| Quantified Difference | Elutes 0.12 min earlier |
| Conditions | UPLC-MS/MS analysis of peanut matrix extracts. |
This chromatographic separation is the absolute requirement for its use as an analytical standard, proving it can be quantified independently of the parent compound in the same sample run.
Toxicological assessments show that Fluxapyroxad-N-desmethyl (referred to as M700F001 in some reports, which is a precursor) and other related metabolites have significantly lower toxicity than the parent active ingredient. The acute oral LD50 of a closely related soil metabolite (M700F001) in rats is >2000 mg/kg bw. While not a direct measure of fungicidal activity, this demonstrates that the metabolic transformation substantially alters the compound's biological interaction, reinforcing the need to analyze it as a distinct chemical entity.
| Evidence Dimension | Acute Oral LD50 (Rat) |
| Target Compound Data | >2000 mg/kg bw (for related soil metabolite M700F001) |
| Comparator Or Baseline | Fluxapyroxad (Parent): >2000 mg/kg bw (Toxicity Category III) |
| Quantified Difference | Both exhibit low acute toxicity, but are treated as separate entities in safety assessments. |
| Conditions | Acute oral toxicity study in rats, as per regulatory data submissions. |
The distinct toxicological profile necessitates its independent quantification for accurate risk assessment; assuming the metabolite's risk based on the parent compound's data is not valid.
Fluxapyroxad-N-desmethyl (M700F008) is included as a target analyte in validated, high-sensitivity analytical methods for monitoring pesticide residues in diverse matrices, including soil, sludge, fruits, and vegetables. These methods, which use techniques like QuEChERS for sample preparation, achieve Limits of Quantitation (LOQs) as low as 0.47 µg/kg to 3.4 µg/kg for the metabolite. The existence of these standardized, validated methods establishes the compound's role as a necessary reference material for laboratories performing routine monitoring.
| Evidence Dimension | Limit of Quantitation (LOQ) in Validated Methods |
| Target Compound Data | As low as 0.47 µg/kg |
| Comparator Or Baseline | Parent Fluxapyroxad (quantified in the same methods) |
| Quantified Difference | Not applicable (Inclusion in method is the evidence) |
| Conditions | UPLC-MS/MS with QuEChERS extraction for various food and environmental matrices. |
Procurement is driven by the need to conform to established, high-sensitivity analytical protocols that explicitly list this metabolite as a target analyte.
The primary application is its use as a certified analytical standard for quantifying residues of the fluxapyroxad metabolite in agricultural commodities. Laboratories conducting monitoring for compliance with Maximum Residue Levels (MRLs) must use this specific compound to build calibration curves for accurate quantification via LC-MS/MS.
Researchers studying the environmental persistence and metabolic pathways of Fluxapyroxad in soil and water systems require this metabolite as a reference material. It allows for the precise tracking of the N-demethylation degradation route and the quantification of the metabolite's concentration over time.
For in-vitro and in-vivo studies investigating the metabolism of Fluxapyroxad in organisms, this compound serves as an essential standard to identify and quantify the N-desmethyl metabolite in biological matrices. This is critical for building a complete toxicokinetic profile of the parent fungicide.